![molecular formula C7H4N2O5 B1319925 2,5-Dinitrobenzaldehyde CAS No. 1198424-70-2](/img/structure/B1319925.png)
2,5-Dinitrobenzaldehyde
Overview
Description
“2,5-Dinitrobenzaldehyde” is a chemical compound with the molecular formula C7H4N2O5 . It has an average mass of 196.117 Da and a monoisotopic mass of 196.012024 Da .
Molecular Structure Analysis
The molecular structure of “2,5-Dinitrobenzaldehyde” consists of a benzene ring with two nitro groups (-NO2) and one aldehyde group (-CHO) attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-Dinitrobenzaldehyde” include a boiling point of 366.2±32.0 °C (Predicted) and a density of 1.571±0.06 g/cm3 (Predicted) .
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthetic Precursor Applications : 2,5-Dinitrobenzaldehyde serves as a valuable synthetic precursor in organic chemistry. A study by Martin et al. (2019) highlights its use and the misidentification of its isomers in synthesis processes (Martin, Mercado, & Mayer, 2019).
- Reactivity with Alkali : Forbes and Gregory (1968) investigated the reaction of 2,5-Dinitrobenzaldehyde with dilute sodium hydroxide, leading to the formation of 2-nitro-4-nitrosophenol and formic acid, suggesting its potential in chemical transformations (Forbes & Gregory, 1968).
Calorimetric and Thermal Studies
- Thermal Properties Analysis : Wang et al. (2005) conducted a calorimetric study and thermal analysis of crystalline 2,5-Dinitrobenzaldehyde, providing essential data on its heat capacity, melting point, and thermal stability (Wang et al., 2005).
Photolysis and Environmental Interactions
- Photolysis in Seawater : Prak et al. (2013) explored the photolysis of 2,5-Dinitrobenzaldehyde in seawater, analyzing how environmental factors like pH, temperature, and salinity affect its degradation rates (Prak et al., 2013).
- Photolytic Transformation : A related study by Prak et al. (2012) investigated the photolytic transformation of 2,5-Dinitrobenzaldehyde in various water types, providing insights into its environmental behavior (Prak et al., 2012).
Chemical Reactions and Synthesis
- Mechanistic Studies : Macháček et al. (1994) studied the reaction kinetics and mechanism of 2,5-Dinitrobenzaldehyde with hydroxide ion, contributing to a better understanding of its chemical behavior (Macháček, Manová, Sedlák, & Štěrba, 1994).
Salting-Out Behavior
- Solubility and Ionic Strength : Prak and O’Sullivan (2011) assessed the salting-out behavior of 2,5-Dinitrobenzaldehyde from solubility values in water and seawater, providing important solubility data relevant to environmental and chemical engineering contexts (Prak & O’Sullivan, 2011).
properties
IUPAC Name |
2,5-dinitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQDLKFHFLTMAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597693 | |
Record name | 2,5-Dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198424-70-2 | |
Record name | 2,5-Dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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